molecular formula C22H17ClN6 B2925717 N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902909-33-5

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2925717
CAS No.: 902909-33-5
M. Wt: 400.87
InChI Key: NYDAAQATYZOMPS-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex heterocyclic compound that belongs to the class of triazoloquinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the aromatic nucleophilic substitution of a chlorinated precursor with various amines and thiols . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazoloquinazoline core with a chlorophenyl and pyridinyl substituent enhances its potential as a versatile pharmacophore .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6/c23-17-9-7-15(8-10-17)11-13-25-22-26-19-6-2-1-5-18(19)21-27-20(28-29(21)22)16-4-3-12-24-14-16/h1-10,12,14H,11,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDAAQATYZOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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